2-(4-Bromo-phenoxy)-2-phenyl-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-phenoxy)-2-phenyl-ethylamine is an organic compound that features a bromine atom attached to a phenoxy group, which is further connected to a phenyl-ethylamine structure
Mechanism of Action
Target of Action
Similar compounds have been found to interact with key enzymes in folate metabolism, such as dihydrofolate reductase . This enzyme plays a crucial role in de novo glycine and purine synthesis, and for DNA precursor synthesis .
Mode of Action
For instance, similar compounds have been found to inhibit the activity of enzymes like Dihydrofolate reductase .
Biochemical Pathways
This could lead to downstream effects on processes such as DNA synthesis and repair, methylation of DNA, and synthesis of amino acids .
Result of Action
Based on the potential target of action, it can be inferred that it may lead to changes in dna synthesis and repair, methylation of dna, and synthesis of amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-phenoxy)-2-phenyl-ethylamine typically involves the reaction of 4-bromo-phenol with 2-phenyl-ethylamine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like acetone, followed by heating the mixture to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-phenoxy)-2-phenyl-ethylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium azide or potassium iodide.
Oxidation Reactions: The phenyl-ethylamine moiety can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction Reactions: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium azide, potassium iodide, acetone, potassium carbonate.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Substitution: Formation of azides or iodides.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-(4-Bromo-phenoxy)-2-phenyl-ethylamine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenoxy)ethanol: Similar structure but with an ethanol group instead of an ethylamine group.
4-Bromophenylacetic acid: Contains a bromophenyl group but with an acetic acid moiety.
Uniqueness
2-(4-Bromo-phenoxy)-2-phenyl-ethylamine is unique due to its specific combination of a bromophenoxy group with a phenyl-ethylamine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4-bromophenoxy)-2-phenylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c15-12-6-8-13(9-7-12)17-14(10-16)11-4-2-1-3-5-11/h1-9,14H,10,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGYEGJZLMNUKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)OC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.